Sucrosofate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

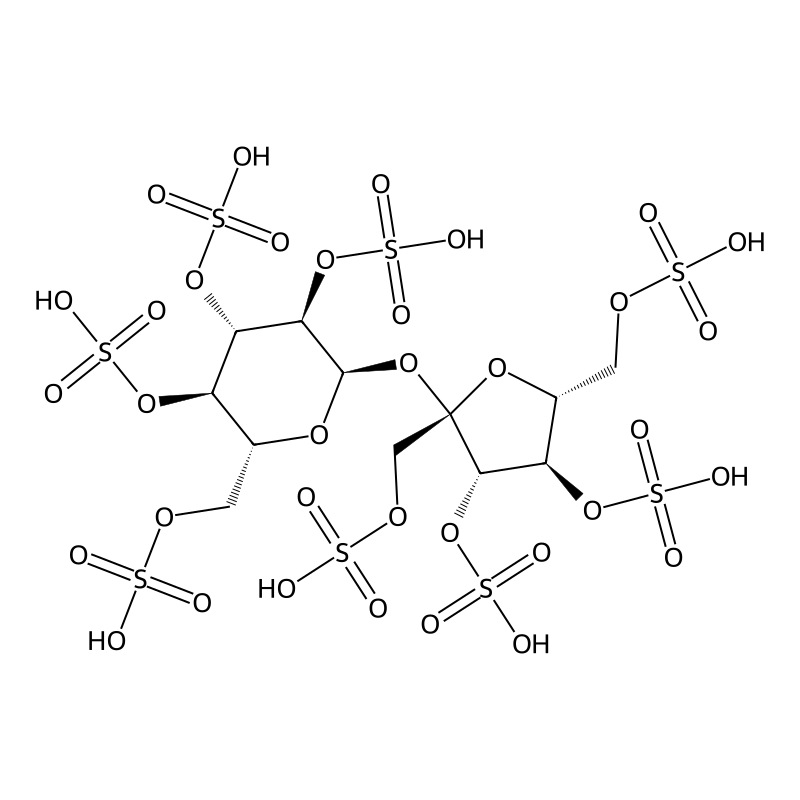

Sucrosofate, also known as sucrose octasulfate, is a sulfated polysaccharide derived from sucrose. Its chemical formula is , and it has a molecular weight of approximately 982.802 g/mol . This compound is characterized by its complex structure, which includes multiple sulfate groups attached to a sucrose backbone, contributing to its unique properties. Sucrosofate is primarily recognized for its role in forming viscous barriers on mucosal surfaces, making it valuable in therapeutic applications related to gastrointestinal health.

The biological activity of sucrosofate is largely attributed to its ability to form a protective barrier over damaged mucosal surfaces. This barrier helps to shield the underlying tissues from gastric acids and enzymes, promoting healing and reducing discomfort associated with conditions like peptic ulcers . Additionally, sucrosofate has been shown to possess some anti-inflammatory properties, which may further contribute to its therapeutic effects.

Sucrosofate can be synthesized through various methods, including:

- Chemical Sulfation: Sucrose undergoes sulfation using sulfuric acid or other sulfating agents, resulting in the formation of sucrose octasulfate.

- Enzymatic Methods: Enzymatic processes involving sulfotransferases can be employed to introduce sulfate groups onto the sucrose molecule.

- Extraction from Natural Sources: Some methods focus on extracting sulfated polysaccharides from natural sources where they occur naturally.

These synthesis methods can influence the degree of sulfation and the resultant properties of the compound.

Sucrosofate has several applications in medicine and pharmaceuticals:

- Gastrointestinal Health: It is commonly used as a treatment for peptic ulcers and gastroesophageal reflux disease due to its protective barrier properties.

- Drug Delivery Systems: Sucrosofate potassium is utilized in liposomal formulations for delivering chemotherapeutic agents like irinotecan, enhancing their solubility and bioavailability .

- Wound Healing: Its viscous nature makes it suitable for topical applications in wound care.

Research has indicated that sucrosofate interacts with various biological systems:

- Drug Interactions: Sucrosofate can influence the absorption and efficacy of certain medications when used concurrently. For instance, it may alter the bioavailability of drugs due to its viscous nature .

- Cell Signaling Pathways: Sucrosofate has been studied for its potential effects on cell signaling pathways involved in inflammation and tissue repair, although more research is needed to fully elucidate these mechanisms .

Several compounds share structural or functional similarities with sucrosofate. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Sucralfate | Aluminum salt of sucrose octasulfate | Forms a gel-like barrier; used for ulcer treatment. |

| Dextran sulfate | Polysaccharide | Used as an anticoagulant; differs by structure and function. |

| Heparin | Glycosaminoglycan | Anticoagulant properties; different mechanism of action. |

| Chondroitin sulfate | Glycosaminoglycan | Used for joint health; differs by source and application. |

Sucrosofate's uniqueness lies in its specific sulfation pattern and its ability to form a viscous barrier that protects mucosal surfaces, setting it apart from other sulfated polysaccharides.

Contemporary Synthesis Methodologies

Contemporary synthesis methodologies for sucrosofate represent a significant advancement in pharmaceutical manufacturing technology, with multiple approaches demonstrating distinct advantages for different production scales and applications. The most prevalent contemporary methods involve sulfation reactions using various sulfur trioxide complexes and specialized reactor systems.

Pyridine-Sulfur Trioxide Complex Method

The pyridine-sulfur trioxide complex method represents one of the most widely adopted contemporary approaches for sucrosofate synthesis [1] [2]. This methodology utilizes dimethylformamide as the primary solvent system, with reaction conditions maintained at 50°C for 12 hours under inert atmosphere conditions. The process achieves remarkably high yields of 96%, making it particularly attractive for commercial production applications. The reaction mechanism involves selective sulfation of all hydroxyl groups on the sucrose molecule, with the pyridine serving as both a complexing agent and a mild base to facilitate the sulfation process.

The crystalline salts of sucrose octasulfate produced through this method demonstrate excellent purity profiles, with various cation forms including potassium, cesium, rubidium, and ammonium salts being successfully synthesized [2]. The degree of sulfation achieved through this methodology consistently reaches the desired octasulfate level, with comprehensive nuclear magnetic resonance analysis confirming complete substitution of all eight hydroxyl positions.

Triethylamine-Sulfur Trioxide Complex Approach

The triethylamine-sulfur trioxide complex methodology offers significant advantages in terms of safety and handling characteristics [1] [3]. This approach utilizes triethylamine as both the complexing agent and solvent system, providing mild reaction conditions that are more compatible with industrial safety requirements. The process typically achieves yields ranging from 85-90%, with excellent selectivity for the desired octasulfate product.

The synthesis protocol involves dissolving sucrose in triethylamine, followed by the addition of the triethylamine-sulfur trioxide complex under controlled temperature conditions. The reaction mixture is maintained at moderate temperatures, typically below 60°C, to prevent decomposition of the sulfating reagent while ensuring complete conversion of the substrate. The resulting product is then processed through pH adjustment and crystallization steps to obtain the pure sodium or potassium salt forms.

Microchannel Reactor Technology

Contemporary microchannel reactor technology represents a revolutionary approach to sucrosofate synthesis, offering unprecedented control over reaction parameters and product quality [4]. This methodology utilizes specialized microreactor systems with controlled residence times of 3-10 minutes, operating at elevated temperatures of 120°C under pressurized conditions of 4 bar. The microchannel approach enables continuous flow processing with phase transfer catalysts, resulting in yields of 80-85% with exceptional purity profiles.

The microchannel reactor system employs feed solutions containing sucrose in organic solvents combined with pyridine-sulfur trioxide complexes in separate solvent systems. The mass ratio of sucrose to pyridine-sulfur trioxide is carefully controlled at 1:3.8-4.8, ensuring optimal stoichiometry for complete sulfation. The use of phase transfer catalysts, typically triethylbenzyl ammonium chloride at concentrations of 0.2-0.5% by mass relative to sucrose, facilitates efficient mixing and reaction between the aqueous and organic phases.

Continuous Flow Synthesis Systems

Continuous flow synthesis systems represent the latest advancement in contemporary sucrosofate production technology [4]. These systems integrate multiple unit operations including reaction, extraction, purification, and crystallization into a single continuous process stream. The methodology achieves yields of 75-85% with consistent product quality and reduced environmental impact compared to traditional batch processes.

The continuous flow approach utilizes specialized extraction systems with alkaline solutions to separate the product from reaction mixtures, followed by integrated purification steps including activated carbon treatment, ultrafiltration, and controlled crystallization. The residence time in the continuous system is optimized to minimize side reactions while ensuring complete conversion of starting materials.

Chlorosulfonic Acid Sulfation Method

The chlorosulfonic acid sulfation method provides rapid reaction kinetics and high reactivity, though it requires specialized handling procedures due to the corrosive nature of the reagent [4]. This methodology utilizes pyridine as the solvent system, with reactions conducted at room temperature to control the highly exothermic nature of the sulfation process. Yields typically range from 70-80%, with the primary advantage being the rapid reaction completion.

The process involves careful addition of chlorosulfonic acid to a solution of sucrose in pyridine, with temperature control being critical to prevent decomposition and ensure product quality. The high reactivity of chlorosulfonic acid enables complete sulfation within minutes, though the corrosive nature of the reagent necessitates specialized equipment and safety protocols.

Trimethylamine-Sulfur Trioxide Complex Method

The trimethylamine-sulfur trioxide complex method offers excellent yields of 96% with superior purity characteristics [5]. This methodology utilizes dimethylformamide as the reaction medium, with reaction conditions maintained at 50°C for 12-24 hours under inert atmosphere conditions. The process provides exceptional selectivity for the desired octasulfate product while minimizing formation of under-sulfated impurities.

The synthesis involves dissolving sucrose in dimethylformamide, followed by the addition of the trimethylamine-sulfur trioxide complex under controlled conditions. The reaction mixture is maintained under nitrogen atmosphere to prevent oxidation and ensure consistent product quality. The resulting product demonstrates excellent stability characteristics and can be readily converted to various salt forms through appropriate neutralization procedures.

Purification Strategy Development

Purification strategy development for sucrosofate represents a critical aspect of contemporary pharmaceutical manufacturing, with multiple complementary approaches required to achieve the stringent purity requirements for research applications. The complex nature of sucrosofate, with its eight sulfate groups and high molecular weight, necessitates sophisticated purification protocols that address both chemical purity and physical characteristics.

Ion Exchange Chromatography Systems

Ion exchange chromatography represents the primary purification methodology for sucrosofate, providing exceptional separation efficiency for sulfated compounds [6] [7]. Strong cation exchange resins demonstrate particular effectiveness in isolating sulfated oligosaccharides from complex mixtures, with efficiency rates of 85-95% and final purity levels achieving 90-95%. The methodology relies on the exclusion of sulfated molecules from the resin matrix, enabling selective purification without prior chemical modification.

The ion exchange process utilizes specialized resin systems designed for large molecular weight compounds, with careful optimization of mobile phase composition and gradient conditions. The purification protocol typically involves initial loading of crude sucrosofate solutions onto the resin, followed by selective elution using graduated salt gradients. The resulting fractions are analyzed for purity and combined to achieve the desired product specifications.

Sephadex Gel Filtration Technology

Sephadex LH-20 gel filtration represents a highly effective purification strategy for sucrosofate, achieving efficiencies of 90-95% with excellent recovery rates of 85-95% [5]. This methodology provides molecular weight-based separation, enabling the removal of both higher and lower molecular weight impurities while maintaining the integrity of the target compound. The gel filtration process is particularly valuable for removing protein contaminants and other biological impurities that may be present in crude preparations.

The Sephadex purification protocol involves dissolution of crude sucrosofate in appropriate solvent systems, typically methanol-water mixtures, followed by column chromatography using optimized flow rates and fraction collection procedures. The eluent composition is carefully controlled to maintain optimal separation characteristics while preventing compound degradation or aggregation.

Ultrafiltration Membrane Systems

Ultrafiltration membrane systems provide an efficient method for molecular weight-based purification of sucrosofate, utilizing membranes with molecular weight cutoffs of 5 kilodaltons [4]. This methodology achieves purification efficiencies of 80-90% with recovery rates of 75-85%, making it particularly valuable for removing low molecular weight impurities and salts from the final product. The ultrafiltration process is readily scalable and can be integrated into continuous manufacturing systems.

The ultrafiltration protocol employs specialized polyethersulfone membranes selected for their chemical compatibility with sulfated compounds and resistance to fouling. The process conditions are optimized to maximize flux rates while maintaining selectivity for the target compound. Multiple concentration and diafiltration cycles are typically employed to achieve the desired purity levels.

Recrystallization Protocols

Recrystallization represents the final purification step in sucrosofate production, achieving exceptional purity levels of 96-99% with recovery rates of 90-95% [3] [4]. This methodology involves controlled precipitation of sucrosofate salts from solution under carefully optimized conditions of temperature, pH, and solvent composition. The recrystallization process is critical for achieving the crystalline form required for pharmaceutical applications and removing residual impurities that may not be eliminated by other purification methods.

The recrystallization protocol typically involves dissolution of partially purified sucrosofate in appropriate solvent systems, followed by controlled cooling to 10°C to induce crystallization. The crystallization conditions are carefully controlled to promote formation of the desired crystal morphology while minimizing inclusion of impurities. The resulting crystals are isolated by centrifugation and dried under controlled conditions to achieve the final product specifications.

Activated Carbon Treatment

Activated carbon treatment provides an effective method for decolorization and removal of organic impurities from sucrosofate solutions [4]. This methodology achieves excellent recovery rates of 95-99% while significantly improving the color characteristics of the final product. The activated carbon treatment is particularly valuable for removing trace organic contaminants that may affect the stability or appearance of the final pharmaceutical product.

The activated carbon treatment protocol involves addition of pharmaceutical-grade activated carbon to sucrosofate solutions at concentrations of 0.2% by weight, followed by controlled agitation at 60°C for one hour. The carbon is then removed by filtration, leaving a significantly improved solution for subsequent purification steps. The treatment conditions are optimized to maximize impurity removal while minimizing product loss.

Weak Anion Exchange Solid Phase Extraction

Weak anion exchange solid phase extraction provides a specialized purification method for sucrosofate, particularly valuable for biological sample preparation and analytical applications [8] [7]. This methodology achieves purification efficiencies of 85-95% with excellent recovery rates of 80-90%, making it suitable for plasma and urine sample cleanup procedures. The solid phase extraction process is readily automated and can be integrated into analytical workflows.

The solid phase extraction protocol utilizes specialized cartridges designed for sulfated compounds, with careful optimization of loading, washing, and elution conditions. The methodology is particularly valuable for removing protein contaminants and other biological matrix components that may interfere with subsequent analytical procedures.

Salt Form Production Techniques

Salt form production techniques for sucrosofate represent a critical aspect of pharmaceutical development, with different salt forms offering distinct advantages in terms of stability, solubility, and bioavailability. The production of various salt forms requires careful consideration of counterion selection, crystallization conditions, and purification protocols to achieve the desired product characteristics.

Sodium Octasulfate Production

Sodium octasulfate production represents one of the most common salt forms of sucrosofate, with the compound designated by CAS number 74135-10-7 and molecular weight of 1158.66 daltons [9] [10]. The production methodology involves neutralization of sucrose octasulfuric acid with sodium hydroxide solution under controlled pH conditions, typically targeting pH 9.5 for optimal yield and purity. The sodium salt form demonstrates excellent water solubility characteristics, making it suitable for various pharmaceutical applications.

The production protocol involves careful addition of sodium hydroxide solution to sucrose octasulfuric acid solutions, with continuous pH monitoring to ensure optimal neutralization conditions. The resulting sodium salt solution is then processed through purification steps including activated carbon treatment, ultrafiltration, and controlled crystallization to achieve the final product specifications. The sodium salt form exhibits hygroscopic characteristics, requiring careful storage under controlled humidity conditions.

Potassium Octasulfate Production

Potassium octasulfate production utilizes similar neutralization chemistry but with potassium hydroxide as the counterion source, resulting in a compound with CAS number 73264-44-5 and molecular weight of 1287.52 daltons [11] [12]. The potassium salt form demonstrates excellent stability characteristics when stored at -20°C, with water solubility of approximately 10 mg/ml. This salt form is particularly valuable for analytical applications and serves as a reference standard for pharmaceutical quality control procedures.

The production methodology involves neutralization of sucrose octasulfuric acid with potassium hydroxide solution under controlled conditions, followed by purification through ion exchange chromatography and recrystallization procedures. The potassium salt form exhibits superior crystallization characteristics compared to the sodium salt, enabling the production of well-defined crystalline products with excellent purity profiles. The compound demonstrates stability under pharmaceutical storage conditions and is traceable to European Pharmacopoeia and United States Pharmacopeia standards.

Triethylammonium Octasulfate (TASOS) Production

Triethylammonium octasulfate salt production, commonly referred to as TASOS, represents a specialized salt form with CAS number 869561-07-9 and molecular weight of 1792.30 daltons [13] [14]. This salt form demonstrates unique characteristics including a melting point of 128°C and hygroscopic properties, making it particularly valuable for liposomal drug delivery applications. The production methodology involves neutralization with triethylamine under controlled conditions, followed by specialized purification protocols designed to achieve purity levels of at least 96%.

The TASOS production protocol represents a significant advancement in salt form technology, utilizing polar organic solvents combined with triethylamine to achieve optimal crystallization conditions [13] [14]. The process involves combining TASOS solution with polar organic solvents and triethylamine, followed by concentration and crystallization using tetrahydrofuran or 2-methyltetrahydrofuran as antisolvents. The resulting white crystalline powder demonstrates exceptional purity characteristics and is suitable for pharmaceutical composition preparation.

The specialized nature of TASOS production requires careful control of crystallization conditions to prevent formation of gel-like or gummy products that can result from the hygroscopic nature of the compound. The use of tetrahydrofuran or 2-methyltetrahydrofuran as antisolvents represents a critical innovation in achieving the desired powder characteristics, enabling the production of stable, handleable crystalline products.

Calcium Octasulfate Production

Calcium octasulfate production involves the formation of calcium complexes with sucrose octasulfate, resulting in compounds with unique stability and solubility characteristics [15]. The production methodology utilizes calcium hydroxide or calcium carbonate as the counterion source, with careful control of stoichiometry to achieve the desired calcium to sucrose octasulfate ratio. The calcium salt forms demonstrate distinct crystallization behavior and may offer advantages in specific pharmaceutical applications.

The calcium salt production protocol involves neutralization of sucrose octasulfuric acid with calcium-containing bases under controlled pH conditions, followed by purification through specialized crystallization procedures. The calcium salt forms exhibit unique solubility characteristics and may demonstrate enhanced stability under certain storage conditions compared to alkali metal salts.

Cesium and Rubidium Octasulfate Production

Cesium and rubidium octasulfate production represents specialized salt forms primarily utilized for crystallographic studies and research applications [2]. These salt forms demonstrate unique crystallization characteristics that make them valuable for structural analysis and mechanistic studies. The production methodology involves neutralization with cesium hydroxide or rubidium hydroxide under controlled conditions, followed by specialized purification protocols designed to achieve high purity crystalline products.

The cesium and rubidium salt forms exhibit distinct crystal morphologies and packing characteristics that provide valuable information about the structural properties of sucrosofate. These salt forms are particularly valuable for X-ray crystallographic studies and other analytical applications requiring well-defined crystal structures.

Ammonium Octasulfate Production

Ammonium octasulfate production utilizes ammonia or ammonium hydroxide as the neutralizing agent, resulting in salt forms with unique handling and stability characteristics [2]. The ammonium salt forms demonstrate excellent crystallization properties and may offer advantages in terms of purification and handling compared to other salt forms. The production methodology involves careful control of ammonia addition to prevent over-neutralization and ensure optimal product characteristics.

The ammonium salt production protocol requires careful control of pH and temperature conditions to achieve optimal crystallization while preventing decomposition of the ammonium counterion. The resulting products demonstrate good stability characteristics and are suitable for various research applications.

Quality Control for Research Applications

Quality control for research applications of sucrosofate requires sophisticated analytical methodologies capable of addressing the complex nature of the compound and its various salt forms. The presence of eight sulfate groups and the high molecular weight of sucrosofate necessitate specialized analytical approaches that can provide accurate quantification, purity assessment, and structural confirmation.

Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard for quantitative analysis of sucrosofate in biological matrices [8] [7]. The methodology utilizes ion-pair reversed-phase chromatography coupled with electrospray triple quadrupole mass spectrometry, achieving remarkable sensitivity with limits of detection as low as 0.20 ng on column. The analytical method demonstrates excellent precision with coefficient of variation values below 15% and linear regression models with correlation coefficients exceeding 0.99.

The UPLC-MS/MS methodology employs specialized sample preparation procedures utilizing weak anion exchange solid phase extraction for plasma and urine samples. The chromatographic separation utilizes polar amide columns with diethylamine and formic acid buffer systems serving as ion-pairing reagents. The mass spectrometric detection employs multiple reaction monitoring techniques with 13C-labeled sucrose octasulfate serving as the internal standard for quantification.

The analytical method has been validated in full compliance with regulatory guidelines for bioanalytical method development, with comprehensive evaluation of selectivity, matrix effects, and stability characteristics. The methodology has been successfully applied to over 1000 preclinical samples, demonstrating its reliability and robustness for research applications.

Ion-Pair High Performance Liquid Chromatography (HPLC)

Ion-pair HPLC represents a specialized analytical approach for purity determination and quality control of sucrosofate products [16]. The methodology utilizes Bridge Ion Separation Technology (BIST) with negatively-charged cation-exchange columns, employing multi-charged positive buffers such as tetramethylethylenediamine formate to create bridging interactions between the negatively charged analyte and the column surface. The mobile phase consists predominantly of organic solvents such as acetonitrile to minimize solvation layer formation around charged analytes.

The BIST methodology enables effective retention and separation of sucrosofate from complex mixtures, with detection accomplished through Evaporative Light Scattering Detection (ELSD). The analytical conditions utilize gradient elution with acetonitrile concentration ranging from 70% to 40% over 15 minutes, with dimethoxyethylphosphoric acid acetate buffer at pH 4.0 serving as the aqueous component. The detection system operates at nebulizer and evaporator temperatures of 70°C with gas flow rates of 1.6 standard liters per minute.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation and purity assessment for sucrosofate products [5] [17]. The methodology employs both 1H and 13C NMR techniques to confirm the complete sulfation of all hydroxyl groups and assess the conformational characteristics of the molecule. The NMR analysis provides definitive structural information including three-bond scalar coupling constants, nuclear Overhauser effects, and chemical shift characteristics that confirm the identity and purity of sucrosofate products.

The NMR methodology utilizes high-resolution spectrometers with specialized pulse sequences designed for measuring long-range coupling constants in complex sulfated carbohydrates. The analysis includes temperature and ionic strength dependence studies to provide comprehensive information about the conformational behavior of sucrosofate in solution. The NMR data is supplemented by molecular mechanics calculations to provide detailed structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry provides valuable information about counterion composition and molecular weight confirmation for sucrosofate salt forms [18]. The methodology has been specifically optimized for sulfated carbohydrates, with systematic evaluation of different counterion systems to achieve optimal analytical performance. Quaternary ammonium and phosphonium salts demonstrate excellent ionization characteristics, particularly in positive ion mode, representing the first reported successful ESI-MS analysis of sulfated carbohydrates in positive ion mode.

The ESI-MS methodology employs careful counterion selection to minimize fragmentation and maximize analytical sensitivity. The analysis provides definitive molecular weight confirmation and enables assessment of the degree of sulfation and counterion composition. The methodology is particularly valuable for confirming the identity of different salt forms and assessing the purity of crystalline products.

Ion Exchange Chromatography for Sulfate Content Analysis

Ion exchange chromatography provides specialized analysis for sulfate content determination and assessment of sulfation patterns in sucrosofate products [6]. The methodology utilizes strong cation exchange resins with conductivity detection to quantify sulfate groups and assess the completeness of sulfation. The analytical protocol provides information about both total sulfate content and the distribution of sulfation patterns within the molecule.

The ion exchange analysis employs specialized gradient elution systems designed to separate sulfated oligosaccharides based on their charge characteristics. The methodology enables detection of under-sulfated impurities and provides quantitative information about the degree of sulfation achieved in synthetic preparations. The analysis is particularly valuable for process control and quality assurance applications.

Bridge Ion Separation Technology (BIST) for Complex Mixture Analysis

Bridge Ion Separation Technology represents an innovative approach for analyzing sucrosofate in complex mixtures and formulation matrices [16] [19]. The methodology utilizes negatively-charged cation-exchange columns with specialized buffer systems that create bridging interactions between charged analytes and the column surface. The approach is particularly effective for analyzing sucrosofate-aluminum complexes and other formulation components.

The BIST methodology employs mobile phases consisting predominantly of organic solvents to minimize solvation effects and enhance separation efficiency. The detection system utilizes Evaporative Light Scattering Detection with optimized temperature and flow conditions to maximize sensitivity and reproducibility. The methodology is particularly valuable for analyzing complex pharmaceutical formulations and assessing the stability of sucrosofate in various matrices.